Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C16H21NO3 and a molecular weight of 275.34 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group, a hydroxy group, and an azaspiro nonane ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxy compound, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base, such as sodium hydroxide or potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent, such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure with a tert-butyl group instead of a benzyl group.
2-Oxa-7-azaspiro[3.5]nonane oxalate: Similar spirocyclic structure with an oxa group instead of a benzyl group.
Uniqueness
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific combination of a benzyl group, a hydroxy group, and an azaspiro nonane ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-14-10-16(11-14)6-8-17(9-7-16)15(19)20-12-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMALJVMDYFYAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741094 |
Source
|
Record name | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147610-99-9 |
Source
|
Record name | Phenylmethyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147610-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70741094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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